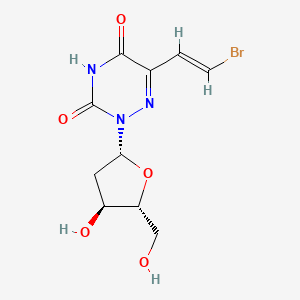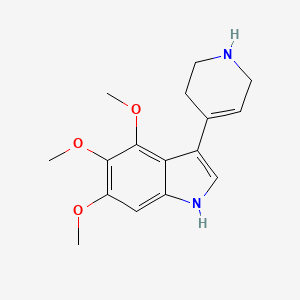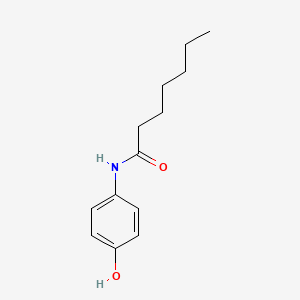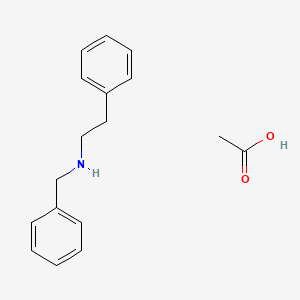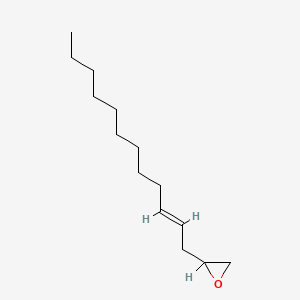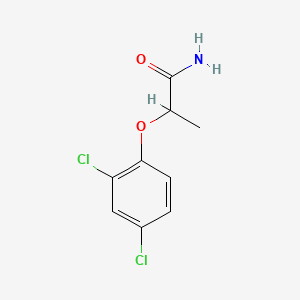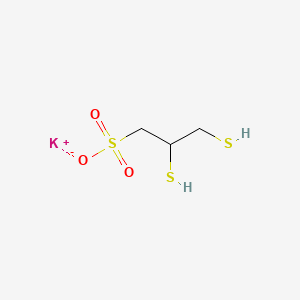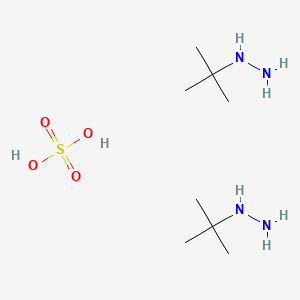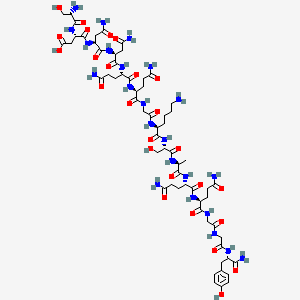
Scotophobin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Scotophobin is a peptide discovered by neuroscientist Georges Ungar in 1965. The name “this compound” is derived from the Ancient Greek words for “darkness” and “fear.” It was initially reported to induce fear of the dark in various mammals and fish. The compound was discovered in the brain of laboratory rats conditioned to have a fear of darkness. It was claimed that its injection could transfer fear to unconditioned rats, supporting the hypothesis that memories are molecularly stored in the brain .
準備方法
Scotophobin is a pentadecapeptide amide, and its structure was confirmed through synthetic approaches. The synthetic material was prepared via the solid-phase method and cleaved from the solid carrier by direct ammonolysis . The stability of this compound and its derivatives, such as 5,11-deamidothis compound and N-acetyl 5,11-deamidothis compound, has been compared using micro-dansylation followed by chromatographic analysis .
化学反応の分析
Scotophobin undergoes various chemical reactions, including oxidation, reduction, and substitution. The stability of this compound and its derivatives has been analyzed using chromatographic methods. During the manifestation of dark avoidance activity, this compound is bound to a large molecular weight cellular site, such as synaptic membranes or S-100 proteins .
科学的研究の応用
Scotophobin has been a subject of interest in neuroscience and cognitive science due to its initial claims of inducing fear of the dark and transferring memory. Although the idea that this compound stores memories and can transfer them between organisms was eventually discredited, it played a significant role in the early search for memory molecules . The compound has been used in various experiments to study the molecular basis of memory and behavior.
作用機序
Scotophobin was initially believed to exert its effects by inducing fear of the dark in animals. It was claimed that this compound could transfer fear to unconditioned rats through injection. During the manifestation of dark avoidance activity, this compound is bound to a large molecular weight cellular site, such as synaptic membranes or S-100 proteins . the current understanding is that this compound cannot have the effect initially attributed to it .
類似化合物との比較
Scotophobin is unique in its initial claims of inducing fear of the dark and transferring memory. Similar compounds include other peptides involved in memory and behavior studies, such as enkephalins and endorphins. Enkephalins are peptides that act as neurotransmitters and have roles in pain modulation and stress response . Endorphins are peptides produced in the brain that block the perception of pain and increase feelings of well-being .
特性
CAS番号 |
33579-45-2 |
|---|---|
分子式 |
C62H97N23O26 |
分子量 |
1580.6 g/mol |
IUPAC名 |
(3S)-4-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[2-[[2-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C62H97N23O26/c1-27(52(101)78-34(11-15-43(67)91)57(106)79-32(9-13-41(65)89)54(103)73-22-47(95)72-23-48(96)77-36(51(71)100)18-28-5-7-29(88)8-6-28)75-62(111)40(26-87)85-56(105)31(4-2-3-17-63)76-49(97)24-74-55(104)33(10-14-42(66)90)80-58(107)35(12-16-44(68)92)81-59(108)37(19-45(69)93)83-60(109)38(20-46(70)94)84-61(110)39(21-50(98)99)82-53(102)30(64)25-86/h5-8,27,30-40,86-88H,2-4,9-26,63-64H2,1H3,(H2,65,89)(H2,66,90)(H2,67,91)(H2,68,92)(H2,69,93)(H2,70,94)(H2,71,100)(H,72,95)(H,73,103)(H,74,104)(H,75,111)(H,76,97)(H,77,96)(H,78,101)(H,79,106)(H,80,107)(H,81,108)(H,82,102)(H,83,109)(H,84,110)(H,85,105)(H,98,99)/t27-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 |
InChIキー |
JBJPODJOGAFSNE-FMJYRCEQSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)N |
正規SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


